Montelukast sodium - 151767-02-1

Montelukast sodium

Catalog Number: EVT-275079
CAS Number: 151767-02-1
Molecular Formula: C35H36ClNNaO3S
Molecular Weight: 609.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Montelukast sodium is a synthetic compound classified as a leukotriene receptor antagonist. [, , , , , , ] It is widely studied for its role in modulating inflammatory processes, particularly those associated with asthma and allergic conditions. [, , , , , , , , , , , ]

Synthesis Analysis

While the provided papers primarily focus on the application and analysis of Montelukast sodium, a patent describes a specific synthesis route. [] This method involves dissolving Montelukast sodium in methanol, adding hydroxypropyl cellulose, and stirring until dissolved. The solution is then added to normal heptane or hexane, stirred, filtered, and dried to obtain Montelukast sodium coated with hydroxypropyl cellulose. This coated form is then mixed with pharmaceutical excipients and compressed into tablets.

Molecular Structure Analysis

Montelukast sodium is a chiral molecule with a complex structure. [, ] Its chemical name is (S,E)-1-(((1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid, monosodium salt. [, ] The molecule contains several key functional groups, including a quinoline ring, a thioether linkage, a carboxylic acid group (present as a sodium salt), and a chiral center.

Mechanism of Action

Montelukast sodium functions as a selective and competitive antagonist of the cysteinyl leukotriene receptor type 1 (CysLT1). [, , , , ] Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that contribute to bronchoconstriction, mucus secretion, and airway edema associated with asthma and allergic reactions. [, , , , ] By blocking CysLTs from binding to their receptors, Montelukast sodium inhibits their inflammatory actions and provides therapeutic benefit in managing these conditions.

Physical and Chemical Properties Analysis

Montelukast sodium is a white to off-white powder that is freely soluble in water and methanol. [, , , , , ] It exhibits absorbance maxima in the UV region, which is exploited for its analytical determination in various matrices. [, , , , , , , , ] The specific wavelength for detection varies depending on the method used and the other components present in the sample.

Applications
  • Analytical Chemistry: Numerous studies focus on developing and validating analytical methods for quantifying Montelukast sodium in pharmaceutical formulations and biological samples. [, , , , , , , , , ] Techniques employed include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and mass spectrometry. [, , , , , , , , , ] These methods aim to ensure the quality control of drug products and assess the pharmacokinetic properties of Montelukast sodium.
  • Pharmaceutical Formulation Development: Researchers have explored various formulations of Montelukast sodium to enhance its delivery and therapeutic efficacy. [, , , , , ] These include chewable tablets, orally disintegrating tablets, bilayer tablets, floating oral in-situ gels, and inhalation aerosol powders. [, , , , , ] Formulation strategies focus on improving patient compliance, achieving sustained release profiles, and targeting drug delivery to the lungs.
  • Investigation of Biological Mechanisms: Studies utilizing animal models and clinical samples have investigated the impact of Montelukast sodium on inflammatory pathways and immune cell populations. [, , , , , , , , ] These investigations explore the role of Montelukast sodium in modulating cytokine levels, influencing Th17/Treg cell balance, and affecting transforming growth factor beta 1 (TGF-β1) expression. [, , , , , , , , ]
  • Exploring Therapeutic Applications Beyond Asthma: Research has extended to evaluating the potential of Montelukast sodium in conditions like otitis media with effusion, chronic cough with small airway disease, and even acute ethyl alcohol-induced hepatic injury. [, , ] These investigations highlight the potential broader therapeutic applications of Montelukast sodium beyond its established use in asthma and allergic rhinitis.
Future Directions
  • Further Optimization of Drug Delivery Systems: Developing novel formulations, such as nanoparticles or liposomes, could further enhance targeted delivery to the lungs, improve bioavailability, and reduce dosing frequency. [, , , , ]
  • Investigating Combination Therapies: Exploring the synergistic effects of Montelukast sodium with other therapeutic agents in treating asthma and other inflammatory conditions could lead to improved treatment outcomes. [, , ]
  • Personalized Medicine Approaches: Investigating potential biomarkers to identify patients who would benefit most from Montelukast sodium therapy could optimize treatment strategies and minimize adverse effects. [, ]
  • Exploring the Role of Montelukast Sodium in Other Inflammatory Diseases: Given its anti-inflammatory properties, further research is warranted to evaluate the efficacy of Montelukast sodium in conditions like inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative diseases. [, ]

Montelukast Sodium Impurity-A

Relevance: The research emphasizes the importance of separating and quantifying Montelukast Sodium Impurity-A from Montelukast sodium during analysis. This ensures that the impurity does not interfere with the accurate determination of Montelukast sodium in pharmaceutical dosage forms.

Montelukast Sulphoxide

Compound Description: Montelukast sulphoxide is an oxidative degradation product of Montelukast sodium. It forms due to the oxidation of the thioether moiety present in Montelukast sodium's structure.

Relevance: The presence of Montelukast sulphoxide in Montelukast sodium pharmaceutical formulations is a significant concern due to its potential impact on drug efficacy and safety. The formation of this impurity needs to be controlled during manufacturing and storage to ensure drug product quality and stability.

Properties

CAS Number

151767-02-1

Product Name

Montelukast sodium

IUPAC Name

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

Molecular Formula

C35H36ClNNaO3S

Molecular Weight

609.2 g/mol

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1

InChI Key

ZMFQNQCXWQXCFO-HKHDRNBDSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]

Synonyms

MK 0476
MK-0476
montelukast
montelukast sodium
Singulair
sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na]

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.